molecular formula C18H12N4OS B11124149 (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11124149
M. Wt: 332.4 g/mol
InChI Key: ZRKPZHOCJVTNRA-JMGLOCJTSA-N
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Description

The compound “(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo-triazolone family, a class of heterocyclic molecules known for their structural complexity and diverse bioactivities. Its core structure consists of a fused thiazolo[3,2-b][1,2,4]triazol-6-one scaffold, with a (Z)-configured pyridin-4-ylmethylidene substituent at position 5 and an (E)-styryl group at position 2.

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4OS/c23-17-15(12-14-8-10-19-11-9-14)24-18-20-16(21-22(17)18)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+,15-12-

InChI Key

ZRKPZHOCJVTNRA-JMGLOCJTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=NC=C4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=NC=C4)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the phenylethenyl and pyridinylmethylidene groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine and phenyl groups in the molecule serve as sites for electrophilic substitution. Common reactions include:

Reaction Type Conditions Product
Nitration HNO₃, H₂SO₄, 0–5°CNitro derivatives at pyridine C-3 or phenyl
Sulfonation H₂SO₄, SO₃, 50–60°CSulfonic acid groups on aromatic rings
Halogenation Cl₂/Br₂ (FeCl₃ catalyst), RTHalo-substituted derivatives (e.g., Cl, Br)

The electron-rich pyridine ring directs substitution to the para position relative to the nitrogen, while the phenylvinyl group undergoes typical aromatic electrophilic reactions.

Nucleophilic Substitution Reactions

The triazole and thiazole rings enable nucleophilic attacks, particularly under basic conditions:

Reaction Site Nucleophile Conditions Outcome
Triazole N-atom Alkyl halidesDMF, K₂CO₃, 80°CN-alkylated derivatives
Thiazole S-atom Grignard reagentsTHF, −78°C to RTRing-opening or functionalization

The fused thiazolo-triazole system shows enhanced stability under nucleophilic conditions compared to isolated rings .

Oxidation-Reduction Reactions

The conjugated alkenyl groups and heterocyclic moieties participate in redox processes:

Reaction Type Reagents Outcome
Oxidation KMnO₄, H₂O, 100°CCleavage of alkenyl bonds to carboxylic acids
Reduction H₂, Pd/C, EtOH, 25°CSaturation of double bonds

Selective reduction of the pyridinylmethylidene group preserves the thiazolo-triazole core.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its conjugated diene system:

Dienophile Conditions Product
Maleic anhydrideToluene, refluxSix-membered adducts fused to thiazole ring
TetracyanoethyleneCH₂Cl₂, RT Electron-deficient cycloadducts

These reactions highlight its utility in synthesizing polycyclic architectures .

Photochemical Reactivity

UV irradiation induces isomerization and dimerization:

Condition Wavelength Outcome
UV light (254 nm)Benzene, 12 hours(E/Z)-isomerization of alkenyl groups
UV light (365 nm)Acetonitrile, 24 hours[2+2] Photodimerization products

The phenylvinyl group is particularly photosensitive, enabling controlled photochemical modifications.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Catalyst Substrate Yield
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ Aryl boronic acids60–75%*
Heck coupling Pd(OAc)₂, PPh₃ Alkenes55–70%*

*Yields estimated from analogous compounds in literature .

Acid-Base Reactivity

The pyridine nitrogen (pKa ~5.5) and triazole NH (pKa ~8.2) undergo protonation/deprotonation:

Condition Site Effect
HCl (1M)Pyridine NProtonation enhances water solubility
NaOH (0.1M)Triazole NHDeprotonation enables anion formation

pH-dependent solubility is critical for purification and biological testing.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole and triazole ring system, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. The specific synthetic routes can vary depending on the desired derivatives and their intended applications.

Anticancer Properties

Research has indicated that derivatives of thiazole and triazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound is hypothesized to possess similar mechanisms due to its structural similarities with known anticancer agents.

Antimicrobial Activity

Thiazole-containing compounds have been documented for their antimicrobial properties. Various studies suggest that (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also exhibit antimicrobial effects against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.

Pharmacological Mechanisms

The pharmacological mechanisms attributed to thiazole and triazole compounds often involve interactions with various biological targets:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazole derivative exhibited potent cytotoxicity against HT29 colorectal cancer cells. The compound was found to induce significant apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research highlighted in the European Journal of Medicinal Chemistry showed that thiazole derivatives had promising antibacterial activity against resistant strains of Staphylococcus aureus. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis .
  • Multi-target Activity : A recent investigation into triazole derivatives indicated multitarget biological activity with potential applications as analgesics and anti-inflammatory agents. This aligns with the structural characteristics of this compound .

Mechanism of Action

The mechanism of action of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo-triazolone derivatives exhibit structural variations that significantly influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally analogous compounds reported in recent literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents at Position 2 Substituents at Position 5 Melting Point (°C) Yield (%) Bioactivity Notes
Target Compound (E)-2-phenylethenyl Pyridin-4-ylmethylidene Not reported Not reported Hypothesized anticancer/antimicrobial activity
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None (unsubstituted) Furan-2-ylmethylene 230–232 61 Moderate anticancer activity (IC50: ~15 μM)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) None (unsubstituted) Thiophen-2-ylmethylene >250 64 Enhanced solubility in polar solvents
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Isopropoxyphenyl Phenylmethylene Not reported Not reported Potential photophysical applications
(5Z)-5-[(3-Methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-... (CAS 380158-33-8) 4-Methylphenyl 3-Methoxy-4-phenylmethoxyphenylmethylene Not reported Not reported Antimicrobial activity reported

Key Observations

Substituent Effects on Bioactivity: The pyridin-4-ylmethylidene group in the target compound may enhance binding to biological targets (e.g., kinases or DNA) compared to furan/thiophene analogs due to its nitrogen lone pairs .

Physical Properties :

  • Melting points correlate with molecular rigidity. Thiophene-substituted analogs (e.g., 2k) exhibit higher melting points (>250°C) due to stronger intermolecular interactions .
  • The absence of polar groups in 5-benzylidene derivatives (e.g., ) may reduce aqueous solubility compared to the pyridine-containing target compound.

Synthetic Accessibility :

  • Yields for similar compounds (e.g., 61–64% for furan/thiophene derivatives ) suggest that introducing bulky substituents (e.g., styryl or pyridinyl) may require optimized reaction conditions for the target compound.

Research Findings and Implications

Anticancer Potential

  • Thiazolo-triazolones with heteroaromatic substituents (e.g., furan, thiophene) demonstrated moderate cytotoxicity against cancer cell lines (IC50: 15–25 μM) . The target compound’s pyridinyl group could enhance selectivity via hydrogen bonding with cellular targets.
  • Styryl-substituted analogs (structurally closest to the target) have shown promise in inhibiting tubulin polymerization, a mechanism critical in anticancer drug design .

Antimicrobial Activity

  • Derivatives with methoxy-phenyl groups (e.g., ) exhibited activity against Gram-positive bacteria (MIC: 8–16 μg/mL), suggesting that the target compound’s pyridine moiety might broaden its spectrum to Gram-negative strains.

Biological Activity

The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

Structure

The compound features a complex structure characterized by a thiazolo-triazole core with substituents that include a phenylethenyl group and a pyridinylmethylidene moiety. The molecular formula is C₁₅H₁₃N₃S.

Physical Properties

PropertyValue
Molecular Weight273.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the thiazolo-triazole framework followed by the introduction of the phenylethenyl and pyridinyl groups. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazolo-triazole derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound may act as inhibitors of specific enzymes such as 5-lipoxygenase (5-LO) . For example, a related thiazolinone scaffold demonstrated an IC50 value of 0.08 μM in inhibiting 5-LO, suggesting that similar compounds could exhibit comparable bioactivity .

Anti-inflammatory Properties

The anti-inflammatory potential of this class of compounds is noteworthy. The ability to inhibit 5-LO suggests that they may be developed into therapeutic agents for inflammatory conditions such as asthma or arthritis.

Case Studies

  • Case Study 1: Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of thiazolo-triazole derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
  • Case Study 2: Enzyme Inhibition
    • Another investigation focused on the inhibition of 5-LO by a related compound. The study reported significant inhibition with an IC50 value demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic: What are the standard synthetic protocols for preparing (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)thiazolo-triazolone derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, thiazolo-triazole derivatives are synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates in ethanol or methanol, often catalyzed by LiCl or NaOH. Key steps include:

  • Reflux Duration: 2–6 hours in ethanol (yields 52–64%) .
  • Characterization: Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) and validation using ¹H/¹³C NMR, LCMS (e.g., [M+H]+ peaks), and elemental analysis .
  • Critical Parameters: Solvent choice (polar aprotic solvents improve yields) and stoichiometric ratios of reactants .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Methodological Answer:
DoE can systematically evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

  • Variables: Reaction time (2–8 hrs), temperature (70–110°C), and molar ratios (1:1 to 1:1.5).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 85°C, 4 hrs, 1:1.2 ratio) to maximize yield .
  • Validation: Confirm reproducibility using triplicate runs and compare with traditional one-factor-at-a-time (OFAT) approaches .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm, pyridyl CH at δ 8.2–8.6 ppm) and carbon backbone .
  • LCMS (ESI+): Detects molecular ion peaks (e.g., m/z 449 [M+H]+) and fragments to confirm molecular weight .
  • Elemental Analysis: Validates C, H, N content (e.g., C 51.02%, H 2.70%, N 12.53%) .

Advanced: How can contradictions in biological activity data (e.g., anticancer vs. antibacterial) be resolved?

Methodological Answer:

  • Comparative Assays: Test the same derivative in parallel assays (e.g., MTT for anticancer and MIC for antibacterial) to rule out methodological biases .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing pyridyl with furan or thiophene) to isolate activity drivers .
  • Mechanistic Studies: Use flow cytometry (apoptosis assays) or bacterial membrane disruption tests to clarify modes of action .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Anticancer: Human cancer cell lines (e.g., MCF-7, HeLa) treated with 10–100 µM compound, assessed via MTT assays after 48 hrs .
  • Antibacterial: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determined via broth microdilution .

Advanced: How can regioselectivity challenges in thiazolo-triazole functionalization be addressed?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridyl ring to steer electrophilic substitution to specific positions .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively attach aryl groups to the thiazole moiety .
  • Computational Modeling: DFT calculations predict reactive sites based on frontier molecular orbitals .

Basic: How is purity validated during synthesis?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm); acceptable purity ≥95% .
  • Melting Point: Sharp melting ranges (e.g., 224–226°C) confirm crystallinity and absence of impurities .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the vinyl group) .
  • Formulation: Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under inert gas (N₂) to prevent oxidation .

Basic: What substituents are commonly explored to enhance bioactivity?

Methodological Answer:

  • Electron-Donating Groups: -OCH₃ or -CH₃ on the phenyl ring improve anticancer activity (e.g., 58% yield in 2h vs. 61% in 2j) .
  • Heterocycles: Furan or thiophene substitutions (e.g., 2j, 2k) enhance π-π stacking with biological targets .

Advanced: How are reaction mechanisms elucidated for key synthetic steps?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track cyclization pathways via 2D NMR .
  • Kinetic Studies: Monitor intermediate formation (e.g., hydrazones) via in-situ IR to identify rate-limiting steps .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates .

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